1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene
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Overview
Description
1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene is an organic compound characterized by a complex aromatic structure. This compound features a central benzene ring substituted with three phenyl groups, making it a highly conjugated system. Its unique structure imparts distinct electronic and optical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur with reagents like nitric acid and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, controlled temperatures.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene involves its interaction with various molecular targets and pathways. The compound’s extensive conjugation allows it to participate in electron transfer processes, making it an effective material for electronic applications. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-phenylethynyl)benzene: Another highly conjugated aromatic compound with similar electronic properties.
Phenylacetone: A simpler aromatic compound with different functional groups but some overlapping applications in organic synthesis
Uniqueness
1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene stands out due to its unique structure, which provides a large π-electron system. This extensive conjugation enhances its electronic and optical properties, making it particularly valuable in the development of advanced materials for electronic and photonic applications.
Properties
CAS No. |
5660-38-8 |
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Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-phenyl-2-[3-(4-phenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C30H22/c1-3-10-23(11-4-1)24-18-20-25(21-19-24)27-14-9-15-28(22-27)30-17-8-7-16-29(30)26-12-5-2-6-13-26/h1-22H |
InChI Key |
UUYYXPOAGNAXHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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